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molecular formula C12H17NO3 B2812428 Ethyl 2-(4-aminophenoxy)-2-methylpropanoate CAS No. 28048-87-5

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate

Cat. No. B2812428
M. Wt: 223.272
InChI Key: DTDFMMOVVFVLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07348334B2

Procedure details

The title compound (1.2 g, 68%) was prepared from ethyl 2-methyl-2-(4-nitrophenyloxy)propanoate (2 g, 7.9 mmol) by hydrogenation with 10% Pd/C (1 g) in methanol at 50 psi and room temperature for 2 h.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=1)([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4]>CO.[Pd]>[CH2:6]([O:5][C:3](=[O:4])[C:2]([CH3:8])([O:9][C:10]1[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=1)[CH3:1])[CH3:7]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(C(=O)OCC)(C)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C)(OC1=CC=C(C=C1)N)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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